molecular formula C23H22N6O2 B13894998 4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Cat. No.: B13894998
M. Wt: 414.5 g/mol
InChI Key: HSIBTTLLIAZJOL-UHFFFAOYSA-N
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Description

4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyrazine core, a pyridin-2-ylbenzamide moiety, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclocondensation of appropriate precursors to form the imidazo[1,5-a]pyrazine ring, followed by functional group modifications to introduce the oxan-4-yl and pyridin-2-ylbenzamide groups .

Industrial Production Methods

For large-scale production, the synthesis of 4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H22N6O2/c24-21-20-19(28-22(29(20)12-11-26-21)16-8-13-31-14-9-16)15-4-6-17(7-5-15)23(30)27-18-3-1-2-10-25-18/h1-7,10-12,16H,8-9,13-14H2,(H2,24,26)(H,25,27,30)

InChI Key

HSIBTTLLIAZJOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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